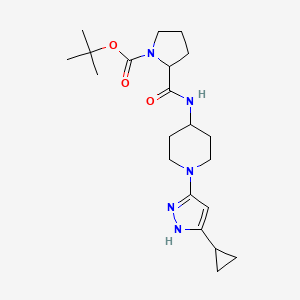

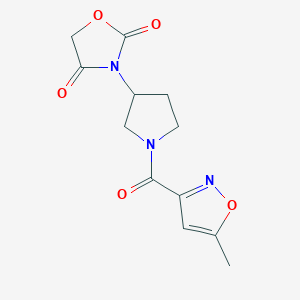

3-(1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Pyrrolidines can be synthesized from different cyclic or acyclic precursors .Chemical Reactions Analysis

The chemical reactions involving isoxazoles and pyrrolidines can be quite diverse, depending on the specific substituents and reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “3-(1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” would depend on its specific structure. Isoxazoles and pyrrolidines, in general, have diverse properties depending on their substituents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Oxazolidines and Thiazolidines : The synthesis of oxazolidines, thiazolidines, and related bicyclic compounds from α-amino acid ethyl esters highlights a foundational approach to creating complex molecules with potential biological activities. This process involves the fusion with aromatic aldehydes and subsequent dehydrogenation, illustrating the versatility of such compounds in synthetic chemistry (Badr et al., 1981).

Regioselectivity and Antimicrobial Activity : The study on the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives underscores the biological relevance of these compounds. The efficient synthesis protocol and investigation into their biological activity demonstrate the potential pharmaceutical applications of these molecules (Zaki et al., 2016).

Biological Applications

Amnesia-reversal Activity : Research into the amnesia-reversal activity of cyclic imides, including pyrrolo[3,4-d][1,2,3]triazoles, indicates the potential therapeutic applications of these compounds in treating cognitive disorders. The structural exploration of these molecules, such as the effects of ring size and substituents, showcases the nuanced approach required to optimize biological activity (Butler et al., 1987).

Antibacterial Activity : The multicomponent synthesis of novel heterocyclic scaffolds, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, has revealed significant antibacterial activity. This highlights the potential for these compounds to contribute to the development of new antimicrobial agents, demonstrating the ongoing relevance of such complex molecules in addressing resistance issues (Frolova et al., 2011).

Wirkmechanismus

The mechanism of action would depend on the specific biological activity of the compound. Isoxazole and pyrrolidine derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5/c1-7-4-9(13-20-7)11(17)14-3-2-8(5-14)15-10(16)6-19-12(15)18/h4,8H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJOAUBFZPWSDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(C2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2990845.png)

![2-(4-Chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B2990850.png)

![N-(2,6-dimethylphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2990852.png)

![4-(1,3-thiazol-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B2990853.png)

![6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2990860.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2990865.png)